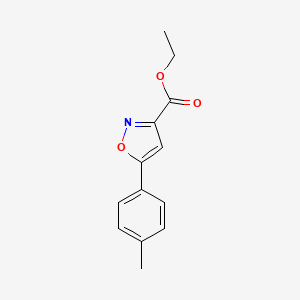

Ethyl 5-(p-tolyl)isoxazole-3-carboxylate

Description

Significance of the Isoxazole (B147169) Ring System in Medicinal Chemistry and Organic Synthesis

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications. Its prevalence stems from its unique electronic properties and its ability to act as a bioisosteric replacement for other functional groups, enhancing pharmacokinetic and pharmacodynamic profiles. The isoxazole ring is found in drugs such as the anti-inflammatory agent Valdecoxib, the antibiotic Cloxacillin, and the anticonvulsant Zonisamide. rsc.org The inherent biological activities of isoxazole derivatives are vast, encompassing anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties. orgsyn.orgnih.gov

In the realm of organic synthesis, isoxazoles are valuable intermediates. The N-O bond within the ring is susceptible to cleavage under various conditions, allowing for the transformation of the isoxazole into a range of other functional groups and heterocyclic systems. chemicalbook.com This reactivity makes them useful building blocks for the construction of complex molecular architectures.

Overview of Research Trajectories for Isoxazole Derivatives in Chemical and Life Sciences

Current research on isoxazole derivatives is vibrant and multifaceted. In medicinal chemistry, efforts are focused on the design and synthesis of novel isoxazole-containing compounds with improved potency and selectivity for various biological targets. chemicalbook.com This includes the development of multi-target agents and the exploration of new therapeutic areas. In organic synthesis, there is a continuous drive to develop more efficient and environmentally benign methods for the construction of the isoxazole ring system, including the use of green solvents and catalysts. sigmaaldrich.com The functionalization of the isoxazole core to create diverse chemical libraries for drug discovery and materials science applications is also a significant area of investigation.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-16-13(15)11-8-12(17-14-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIUEGYFYXHZBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629705 | |

| Record name | Ethyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88958-15-0 | |

| Record name | Ethyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profiles of Isoxazole Carboxylates

Ring-Opening Reactions of the Isoxazole (B147169) Nucleus

The N-O bond within the isoxazole ring is inherently labile and susceptible to cleavage under various conditions, making ring-opening reactions a cornerstone of isoxazole chemistry. These transformations provide access to a variety of valuable acyclic and alternative heterocyclic structures.

Reductive cleavage is a primary method for opening the isoxazole ring. For instance, isoxazoles can undergo reductive ring opening when treated with reagents like Molybdenum Hexacarbonyl (Mo(CO)₆) in wet acetonitrile (B52724). nih.gov This process typically yields β-enaminones, which are versatile synthetic intermediates. nih.gov In a related transformation, the hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate over a palladium on charcoal (Pd/C) catalyst leads to the reductive opening of the isoxazole ring to form an enaminone. mdpi.com This reaction proceeds through a domino sequence, initiated by the cleavage of the benzylic-like C-O bond, followed by the reduction of the N-O bond. mdpi.com

These ring-opening strategies are synthetically powerful. For example, the enamine intermediates generated from the ring-opening of isoxazoles can be cyclized to form other heterocyclic systems, such as pyridones, demonstrating the utility of the isoxazole as a latent synthon for more complex molecules. nih.gov Gold-catalyzed ring-opening reactions have also been developed, further expanding the toolkit for isoxazole transformations. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole Ring

The electronic nature of the isoxazole ring influences its susceptibility to substitution reactions. The ring is generally considered electron-deficient, which makes electrophilic substitution challenging and often requires harsh conditions. Conversely, the ring is more prone to nucleophilic attack, which frequently leads to ring cleavage rather than direct substitution.

While direct substitution on the isoxazole ring of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate is not extensively documented, studies on related structures provide insight. For example, nucleophilic attack by a base can promote ring-opening, particularly when electron-withdrawing groups are present at the 3-position, as seen in the base-promoted decarbonylation and ring-opening of 3-formylisoxazolo[4,5-b]pyridines. beilstein-journals.org

Substitution reactions are more commonly directed at the appended functional groups rather than the heterocyclic core. For instance, the p-tolyl group can undergo standard electrophilic aromatic substitution, or the ester group at the 3-position can be hydrolyzed or converted to an amide.

Cycloaddition and Photocycloaddition Processes Involving Isoxazole Derivatives

Isoxazole derivatives containing conjugated diene systems can participate in cycloaddition reactions, such as the Diels-Alder reaction. A relevant example involves 3-(p-tolyl)-3a,8a-dihydro-4H-cyclohepta[d]isoxazole, a compound structurally related to the subject molecule, which contains a conjugated diene within its seven-membered ring. nih.gov

This diene system readily reacts with singlet oxygen (¹O₂) in a [4+2] cycloaddition, also known as photooxygenation, to yield a single, facially selective endoperoxide product. nih.gov This high selectivity is a notable feature of such reactions. Similarly, the same isoxazole derivative reacts with dienophiles like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). nih.gov Photocycloaddition reactions involving the isoxazole ring itself can also occur, often leading to skeletal rearrangements. rsc.org

| Isoxazole Reactant | Reagent | Reaction Type | Product | Yield |

|---|---|---|---|---|

| 3-(p-tolyl)-3a,8a-dihydro-4H-cyclohepta[d]isoxazole | Singlet Oxygen (¹O₂) | [4+2] Photooxygenation | Endoperoxide derivative | 95% |

| 3-(p-tolyl)-3a,8a-dihydro-4H-cyclohepta[d]isoxazole | 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | [4+2] Diels-Alder | PTAD adduct | 91% |

Isomerization and Rearrangement Mechanisms within Isoxazole Scaffolds

Isoxazole scaffolds are known to undergo a variety of isomerization and rearrangement reactions, often induced by heat, light, or chemical reagents. These transformations can lead to the formation of other isomeric heterocycles.

Photoisomerization: Upon irradiation with UV light, isoxazoles can isomerize into oxazoles. nih.gov This process is believed to proceed through the homolytic cleavage of the weak N-O bond, forming a key acyl azirine intermediate which then rearranges to the more stable oxazole. nih.gov In some cases, depending on the substitution pattern, the photochemical rearrangement can lead to the formation of highly reactive ketenimines instead of oxazoles. nih.gov

Base-Catalyzed Rearrangements: Certain fused isoxazole systems undergo base-catalyzed rearrangements. The Boulton–Katritzky rearrangement has been observed in isoxazolo[4,5-b]pyridine (B12869654) systems, where treatment with a base like potassium carbonate causes the isoxazole ring to open and re-close, forming a more stable triazole derivative. beilstein-journals.org Another novel transformation is the conversion of an ethyl 5-hydroxyisoxazole-4-carboxylate derivative into a 4-cyano-oxazole through a base-catalyzed process resembling a Beckmann rearrangement. rsc.org

Hydrogenation and Reduction Strategies for Isoxazole Moieties

The reduction of the isoxazole moiety is a key synthetic strategy, primarily targeting the weak N-O bond. Catalytic hydrogenation is a common method to achieve this transformation. morressier.com

The outcome of the hydrogenation depends significantly on the catalyst and reaction conditions. Hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate using a Pd/C catalyst results in a domino reaction. mdpi.com This involves an initial hydrogenolysis of the C-O bond to form an intermediate 5-methylisoxazole, which is not isolated because it immediately undergoes further reduction, leading to the cleavage of the N-O bond and formation of an ethyl (Z)-2-amino-4-oxo-2-pentanoate (an enaminone). mdpi.comresearchgate.net

Different reducing systems can be employed to achieve similar transformations. The use of samarium(II) iodide (SmI₂) or a combination of sodium borohydride (B1222165) and nickel(II) chloride are also effective for the reductive cleavage of isoxazolines to yield β-hydroxy ketones or δ-amino-β-hydroxy compounds, respectively. researchgate.net

| Substrate | Reducing System | Product Type | Reference |

|---|---|---|---|

| Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate | H₂, Pd/C | Enaminone | mdpi.com |

| Generic Isoxazoles | H₂/Raney-Nickel | β-Hydroxy Ketone | researchgate.net |

| Generic Isoxazoles | Mo(CO)₆/H₂O | Enamine | nih.gov |

| Generic Isoxazolines | SmI₂ / B(OH)₃ | Unsaturated β-Hydroxy Ketone | researchgate.net |

Derivatization via Acylation and Complexation with Metal Centers

Further functionalization of this compound can be achieved through derivatization of its existing functional groups or via complexation. While direct acylation on the isoxazole ring is uncommon, the ester group at the C3 position is a prime site for modification. For instance, reduction of the ester moiety using reagents like lithium aluminium hydride can yield the corresponding (3-(p-tolyl)isoxazol-5-yl)methanol. biolmolchem.comrsc.org This alcohol can then serve as a handle for subsequent esterification or etherification reactions.

The nitrogen atom in the isoxazole ring, along with the oxygen of the carboxylate group, can act as coordination sites for metal ions. Isoxazole derivatives are known to form complexes with various transition metals. Catalysts like Copper(I) and Silver(I) are used in the synthesis of isoxazoles via [3+2] cycloaddition reactions, indicating a clear interaction between the forming heterocycle and the metal center. harvard.edu These interactions are crucial not only for catalysis but also for the development of new materials and metal-organic frameworks.

Advanced Spectroscopic and Analytical Characterization Methodologies for Ethyl 5 P Tolyl Isoxazole 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) within a molecule. In Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, the ¹H NMR spectrum reveals distinct signals corresponding to the ethyl ester, the p-tolyl group, and the isoxazole (B147169) ring.

The ethyl group protons typically appear as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen are deshielded and resonate as a quartet, while the terminal methyl protons (-CH₃) appear as a triplet due to coupling with the methylene protons. orgsyn.org The p-tolyl group exhibits two sets of signals in the aromatic region, characteristic of a para-substituted benzene (B151609) ring, appearing as two doublets. The methyl protons of the tolyl group appear as a sharp singlet in the upfield region. rsc.org A key signal is the singlet corresponding to the C4-proton of the isoxazole ring. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.70 | d | 2H | Aromatic protons (ortho to isoxazole) |

| ~7.30 | d | 2H | Aromatic protons (meta to isoxazole) |

| ~6.90 | s | 1H | Isoxazole C4-H |

| ~4.45 | q | 2H | -OCH₂CH₃ |

| ~2.40 | s | 3H | Ar-CH₃ |

| ~1.40 | t | 3H | -OCH₂CH₃ |

Note: Predicted values are based on analyses of structurally similar compounds. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal. The spectrum shows signals for the carbonyl carbon of the ester, the aromatic carbons of the p-tolyl ring, the carbons of the isoxazole ring, and the carbons of the ethyl group. The quaternary carbons, such as the carbonyl carbon and the isoxazole ring carbons C3 and C5, are typically weaker in intensity. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~171.0 | C=O (Ester) |

| ~160.0 | Isoxazole C5 |

| ~157.0 | Isoxazole C3 |

| ~142.0 | Aromatic C (ipso, attached to CH₃) |

| ~130.0 | Aromatic CH |

| ~127.0 | Aromatic CH |

| ~125.0 | Aromatic C (ipso, attached to isoxazole) |

| ~100.0 | Isoxazole C4 |

| ~62.0 | -OCH₂CH₃ |

| ~21.5 | Ar-CH₃ |

| ~14.0 | -OCH₂CH₃ |

Note: Predicted values are based on analyses of structurally similar compounds. Actual experimental values may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₃H₁₃NO₃), the calculated exact mass is 231.0895. An HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, thereby confirming the molecular formula. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Hyphenated MS Techniques (e.g., LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for analyzing the purity of a synthesized compound and for identifying any byproducts or impurities in a reaction mixture. In the context of this compound, LC-MS can be used to monitor the progress of its synthesis, ensuring the final product is isolated in high purity. The method is valuable for analyzing complex samples where isoxazole derivatives might be present as part of a larger mixture.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

The most prominent peak is typically the strong absorption from the ester carbonyl (C=O) stretch. Other significant absorptions include those from the aromatic C-H bonds, aliphatic C-H bonds of the ethyl and tolyl groups, C=C and C=N stretching vibrations from the aromatic and isoxazole rings, and the N-O bond stretching of the isoxazole ring. orgsyn.orgbiolmolchem.com

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1725 | Strong | Ester C=O Stretch |

| ~1610 | Medium-Strong | C=N (Isoxazole) & Aromatic C=C Stretch |

| ~1450 | Medium | C-H Bend |

| ~1300-1000 | Strong | C-O Stretch (Ester) & N-O Stretch (Isoxazole) |

| ~830 | Strong | C-H Out-of-plane bend (para-disubstituted ring) |

Note: Predicted values are based on analyses of structurally similar compounds. Actual experimental values may vary slightly.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, UV-Vis spectra provide insights into the conjugated system formed by the isoxazole and p-tolyl rings. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (often HOMO - Highest Occupied Molecular Orbital) to higher energy ones (often LUMO - Lowest Unoccupied Molecular Orbital).

In a related study on ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the UV-Visible spectrum revealed a maximum absorption (λmax) at 278 nm, which was attributed to the electronic excitation from HOMO to LUMO transitions. materialsciencejournal.org Similarly, for this compound, the extended conjugation between the p-tolyl group and the isoxazole ring is expected to result in characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the molecular environment and substitution patterns on the aromatic rings. For instance, studies on brominated 5,6-dihydroxyindole (B162784) carboxylate derivatives, which also possess aromatic systems, showed a λmax around 330 nm. umaine.edu The analysis of the UV-Vis spectrum of this compound would involve dissolving the compound in a suitable solvent, such as acetonitrile (B52724) or ethanol, and recording the absorbance as a function of wavelength. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Related Heterocyclic Compounds

| Compound | λmax (nm) | Solvent | Reference |

| Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 278 | DMSO | materialsciencejournal.org |

| Brominated 5,6-dihydroxyindole carboxylate derivatives | ~330 | Not Specified | umaine.edu |

| Ethyl 3-coumarincarboxylate | Not Specified | Acetonitrile | researchgate.net |

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds.

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used to separate components of a mixture. For this compound, HPLC is the method of choice for determining its purity. A typical HPLC analysis involves injecting a solution of the compound onto a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. The separated components are detected as they elute from the column, and the area of each peak in the resulting chromatogram is proportional to the concentration of the corresponding component. This allows for the quantitative determination of the purity of this compound and the identification of any impurities.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and polar functional groups, GC can be employed to analyze for the presence of volatile starting materials or by-products from its synthesis. In a GC analysis, the sample is vaporized and injected into a column. An inert carrier gas (the mobile phase) carries the vaporized sample through the column, which contains a stationary phase. Separation occurs based on the differential partitioning of the components between the gas and stationary phases. The separated components are then detected as they exit the column. For instance, GC-MS (Gas Chromatography-Mass Spectrometry) is a common variant where the separated components are directly introduced into a mass spectrometer for identification. nih.gov

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used in organic synthesis to monitor the progress of reactions and for the qualitative analysis of reaction mixtures. researchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. This is achieved by spotting a small amount of the reaction mixture onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel). The plate is then placed in a developing chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates, leading to their separation. The separated spots are visualized, often under UV light, and their retention factors (Rf values) are calculated. By comparing the Rf value of the product spot with that of a pure standard, the progress of the reaction can be assessed. For example, in the synthesis of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, TLC on silica gel with an eluent of petroleum ether/ethyl acetate (B1210297) was used to monitor the reaction and purify the product, which had an Rf of 0.36. mdpi.com

Column chromatography is a preparative technique used to purify compounds from mixtures. researchgate.net Following the synthesis of this compound, column chromatography is typically employed to isolate the pure product from unreacted starting materials, by-products, and other impurities. The crude reaction mixture is loaded onto the top of a glass column packed with a stationary phase, such as silica gel. A solvent or a mixture of solvents (eluent) is then passed through the column. The components of the mixture move down the column at different rates depending on their affinity for the stationary phase and their solubility in the eluent. Fractions are collected as the eluent exits the column, and these are typically analyzed by TLC to identify those containing the pure desired product. For instance, the purification of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate was achieved using flash chromatography on silica gel. mdpi.com

X-ray Diffraction (XRD) for Solid-State Structural Determination

In a single-crystal XRD experiment, a crystal of the compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The analysis of this diffraction pattern allows for the determination of the electron density distribution within the crystal, from which the atomic positions can be derived.

Studies on structurally similar isoxazole derivatives have provided detailed crystallographic data. For example, the crystal structure of ethyl 5-phenylisoxazole-3-carboxylate revealed that the molecule is almost planar, with the phenyl and isoxazole rings being nearly coplanar. researchgate.netnih.gov In this structure, molecules are linked into inversion dimers by C—H⋯O hydrogen bonds. researchgate.netnih.gov Another related compound, ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, crystallizes with two independent molecules in the asymmetric unit, where the benzene and isoxazole rings are also nearly coplanar. nih.gov For a derivative, ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, single-crystal X-ray diffraction confirmed its structure and revealed details about its crystal system and space group. researchgate.net Although specific XRD data for this compound is not detailed in the provided search results, the analysis of its crystal structure would be expected to yield similar detailed structural information.

Table 2: Representative Crystal Data for Related Isoxazole Derivatives

| Compound | Crystal System | Space Group | Reference |

| Ethyl 5-phenylisoxazole-3-carboxylate | Not Specified | Not Specified | researchgate.netnih.gov |

| Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate | Not Specified | Not Specified | nih.gov |

| Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate | Monoclinic | P21/c | researchgate.net |

| Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate | Monoclinic | Cc | mdpi.com |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing the mass percentages of the constituent elements. This data is fundamental for determining the empirical formula of a substance, which can then be compared with the molecular formula derived from other spectroscopic methods, such as mass spectrometry, to confirm the compound's elemental composition and purity.

For this compound, the molecular formula is established as C₁₃H₁₃NO₃. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The theoretical percentages are derived from the molecular weight of the compound and the total weight of each element within the molecule.

The process involves calculating the total molecular weight by summing the atomic weights of all atoms in the formula. Subsequently, the percentage of each element is determined by dividing the total mass of that element in the formula by the total molecular weight and multiplying by 100.

Below is a data table presenting the calculated elemental composition for this compound.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass of Element ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 13 | 156.13 | 67.52 |

| Hydrogen | H | 1.01 | 13 | 13.13 | 5.68 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.06 |

| Oxygen | O | 16.00 | 3 | 48.00 | 20.77 |

| Total | 231.27 | 100.00 |

Computational Chemistry and Molecular Modeling Studies of Isoxazole Carboxylates

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. espublisher.com These calculations provide valuable information about molecular geometry, electronic properties, and reactivity. For isoxazole (B147169) derivatives, DFT studies are employed to determine optimized geometries, vibrational frequencies, and the energies of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.comacu.edu.in The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Theoretical studies on molecules related to Ethyl 5-(p-tolyl)isoxazole-3-carboxylate have utilized DFT to understand their structural and electronic properties. acu.edu.in For instance, in a study on a 3-phenyl-5-furan isoxazole derivative, the molecule's geometry was optimized using DFT calculations. acu.edu.in Such analyses help in understanding the planarity and torsion angles between the different ring systems within the molecule. researchgate.netresearchgate.net Furthermore, DFT is used to generate electrostatic potential maps, which reveal the electron-rich and electron-deficient regions of a molecule, providing clues about its intermolecular interaction sites.

DFT calculations are also instrumental in elucidating reaction mechanisms. For example, computational studies have been used to investigate the fragmentation chemistry of deprotonated isoxazole molecules, providing detailed atomic-level mechanisms for their dissociation pathways. acs.org These theoretical approaches can model the synthesis of isoxazole rings, such as the cycloaddition of nitrile oxides, and identify potential intermediates. ijpca.org

Table 1: Representative DFT-Calculated Properties for Isoxazole Derivatives Note: This table presents example data from studies on related isoxazole compounds to illustrate the application of DFT, as specific data for this compound is not publicly detailed.

| Parameter | Description | Typical Application |

|---|---|---|

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density, showing positive, negative, and neutral electrostatic potential regions. | Predicts how a molecule will interact with other molecules and identifies sites for electrophilic and nucleophilic attack. |

| Optimized Geometry (Bond Lengths, Angles) | The lowest energy conformation of the molecule. | Provides the most stable 3D structure for use in other computational studies like molecular docking. acu.edu.in |

| Mulliken Atomic Charges | Calculates the partial charge on each atom in the molecule. | Helps to understand the distribution of charge across the molecule and predict intermolecular interactions. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. nih.gov This method is crucial in drug design for identifying potential biological targets and understanding the structural basis of a ligand's activity. mdpi.com For isoxazole carboxylates, docking studies have been performed to evaluate their binding affinity against various enzymes and receptors. researchgate.net

The process involves preparing the 3D structures of both the ligand (e.g., an isoxazole derivative) and the protein target. nih.gov Docking algorithms then explore various possible binding poses of the ligand within the protein's active site and score them based on binding energy. researchgate.net Lower binding energy values typically indicate a more stable and favorable interaction. ukaazpublications.com

Studies on various isoxazole derivatives have demonstrated their potential to interact with targets such as cyclooxygenase (COX) enzymes, topoisomerase II, and heat shock protein 90 (Hsp90). researchgate.netnih.govnih.govpnrjournal.com For example, docking studies on isoxazole-carboxamide derivatives against COX-1 and COX-2 revealed binding energies ranging from -7.5 to -9.7 kcal/mol, with key interactions involving amino acid residues like Cys41 and Arg120 in the active site. researchgate.netresearchgate.net Similarly, designed isoxazole analogues showed significant interactions with topoisomerase II, with docking scores around -9.0 kcal/mol. pnrjournal.com These simulations provide critical information on the hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. nih.govmdpi.com

Table 2: Example Molecular Docking Results for Isoxazole Derivatives Against Various Targets Note: This table is a compilation of data from different studies on various isoxazole compounds to exemplify the output of molecular docking simulations.

| Isoxazole Derivative Type | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Isoxazole-carboxamide | COX-2 (4COX) | -8.7 | Cys41, Ala151, Arg120 | researchgate.net |

| 3,4-disubstituted Isoxazole | Hsp90 (3OWD) | -8.5 to -9.5 | Asn51, Asp93, Thr184 | nih.gov |

| Isoxazole-amide conjugate | C. albicans receptor (5V5Z) | -10.29 to -15.08 | Not specified | researchgate.net |

| Isoxazole-based FXR agonist | Farnesoid X Receptor (FXR) | Not specified | LEU287, MET290, HIS447 | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a predictive model, QSAR can forecast the activity of novel or untested molecules, guiding the synthesis of more potent analogues. nih.gov

For isoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.com These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties of a molecule should be modified to enhance its biological activity. mdpi.com For instance, a QSAR study on isoxazole derivatives as farnesoid X receptor (FXR) agonists showed that the presence of hydrophobic groups at one position (R2) and electronegative groups at another (R3) was crucial for agonistic activity. mdpi.com

The statistical robustness of a QSAR model is evaluated using parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient (r²pred). mdpi.com A high correlation between the observed and predicted activities indicates a reliable QSAR model. researchgate.net Such models have been developed for various isoxazole series to predict activities like anti-inflammatory and antiviral effects. nih.govnih.gov

Table 3: Statistical Parameters of a Representative 3D-QSAR Model for Isoxazole Derivatives Source: Data from a study on isoxazole derivatives as FXR agonists. mdpi.com

| Model | q² (Cross-validated) | r² (Non-cross-validated) | r²pred (Predictive) | Interpretation |

|---|---|---|---|---|

| CoMFA | 0.664 | 0.960 | 0.872 | Indicates a model with good internal stability and strong predictive ability. |

| CoMSIA | 0.706 | 0.969 | 0.866 | Indicates a model with strong internal stability and high predictive power. |

In Silico Pharmacokinetic Predictions and Drug-Likeness Assessment

Before a compound can be considered a potential drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. ekb.eg In silico tools provide a rapid and cost-effective way to predict these properties and assess a molecule's "drug-likeness." ukaazpublications.com

For isoxazole derivatives, including structures similar to this compound, online tools like SwissADME and pkCSM are frequently used. frontiersin.orgnih.gov These platforms calculate various physicochemical descriptors and evaluate compliance with established drug-likeness rules, such as Lipinski's Rule of Five. ukaazpublications.comnih.gov This rule states that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 Da, a logP value less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. ukaazpublications.com

Studies on various isoxazole series have shown that many derivatives exhibit favorable ADME profiles. frontiersin.orgnih.gov Predictions often include high gastrointestinal (GI) absorption and good bioavailability scores. ukaazpublications.comfrontiersin.org For example, an analysis of novel quinoxaline-isoxazole-piperazine conjugates found that the potent compounds followed Lipinski, Veber, Egan, and Muegge rules without any deviations. nih.gov These in silico assessments are critical for filtering out compounds with poor pharmacokinetic prospects early in the discovery pipeline. tandfonline.com

Table 4: Predicted Drug-Likeness and ADME Properties for Representative Isoxazole Derivatives Note: This table presents typical parameters evaluated in silico for isoxazole compounds as described in the literature. ukaazpublications.comfrontiersin.org

| Parameter | Description | Favorable Range/Outcome |

|---|---|---|

| Molecular Weight (MW) | Mass of the molecule. | < 500 g/mol |

| LogP | Octanol-water partition coefficient, an indicator of lipophilicity. | < 5 |

| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds. | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | ≤ 10 |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms, predicts drug transport properties. | < 140 Ų |

| GI Absorption | Predicted absorption from the gastrointestinal tract. | High |

Conformational Analysis and Molecular Dynamics Simulations of Isoxazole-Containing Molecules

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements and conformational changes of the complex over time. nih.gov MD simulations are used to assess the stability of the predicted binding pose and to understand the energetic contributions of specific interactions. mdpi.comnih.gov

For isoxazole-containing molecules, MD simulations have been used to validate docking results and to refine the understanding of their binding modes. nih.govmdpi.com By simulating the ligand-protein complex in a physiological-like environment (e.g., in a water box with ions at body temperature), researchers can observe how the ligand and protein adapt to each other. mdpi.com Key analyses performed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein backbone and ligand, which indicates the stability of the complex. A stable RMSD over the simulation time suggests that the ligand remains securely bound in the active site. researchgate.net

Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov These simulations have been crucial in studying the interactions of isoxazole derivatives with targets like the farnesoid X receptor and carbonic anhydrase, revealing how conformational changes in protein loops can be critical for ligand activity and binding stability. mdpi.comnih.gov

Structure Activity Relationship Sar Investigations of Isoxazole Carboxylate Derivatives

Impact of Substituent Variation on Biological Activity and Receptor Affinity

The biological profile of isoxazole (B147169) carboxylate derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring. Variations in these substituents can profoundly affect the compound's interaction with its biological target, influencing its efficacy and selectivity.

The identity of the group at the 5-position of the isoxazole ring is a critical determinant of biological activity. In the case of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, this position is occupied by a p-tolyl group.

Research on related 5-arylisoxazole derivatives has demonstrated that the nature of this aromatic ring significantly impacts their therapeutic potential. For instance, in a series of 5-phenyl-3-isoxazolecarboxylic acid methyl ester-chalcone hybrids developed as antitubercular agents, the substitution pattern on the 5-phenyl ring was found to be crucial for activity. nih.gov While the parent 5-phenyl compound served as a scaffold, further functionalization of this ring led to variations in potency.

Similarly, studies on isoxazole-based inhibitors of the mitochondrial permeability transition pore (mtPTP) revealed that a 5-(3-hydroxyphenyl) substituent was part of the initial hit compound, highlighting the importance of the specific aromatic moiety at this position. nih.gov In another study concerning anticancer agents, the presence of a p-tolyl group at the 5-position of an isoxazole ring was a key feature of the synthesized compounds. researchgate.net The antibacterial activity of isoxazole derivatives has also been shown to be enhanced by the presence of specific groups on the C-5 phenyl ring, such as methoxy (B1213986), dimethylamino, and bromine. ijpca.org

The introduction of different aromatic and heteroaromatic rings at the 5-position has been a common strategy to explore a wide chemical space. For example, replacing the phenyl group with a quinolinyl moiety has been shown to impart potent cytotoxicity against various cancer cell lines. nih.gov Furthermore, the incorporation of an indole (B1671886) ring at the 5-position of isoxazole-3-carboxylic acids led to the discovery of potent xanthine (B1682287) oxidase inhibitors. nih.gov

In contrast to aromatic substitutions, aliphatic groups at the 5-position can also modulate activity, though this has been explored to a lesser extent for the 5-aryl-3-carboxylate scaffold. However, in a broader context of isoxazole derivatives, the presence of alkyl groups is a common feature in various biologically active compounds. nih.gov

The substituent at the 3-position is equally important. In this compound, this is an ethyl carboxylate group. Modifications at this position have been a key strategy in optimizing the biological activity of isoxazoles. For example, converting the carboxylic acid ester to a carboxamide is a frequent modification. A series of 3,4-diarylisoxazole-5-carboxamides were synthesized and showed antiproliferative properties. researchgate.net Similarly, diarylisoxazole-3-carboxamides have been identified as potent inhibitors of the mtPTP. nih.gov

The following table summarizes the effect of various substituents on the biological activity of isoxazole derivatives based on findings from related studies.

| Position of Substitution | Substituent | Observed Biological Activity/Effect | Reference |

| 5-position | p-tolyl | Anticancer activity | researchgate.net |

| 5-position | 3-hydroxyphenyl | Inhibition of mitochondrial permeability transition pore | nih.gov |

| 5-position (phenyl ring) | Methoxy, dimethylamino, bromine | Enhanced antibacterial activity | ijpca.org |

| 5-position | Quinolinyl | Potent cytotoxicity against cancer cell lines | nih.gov |

| 5-position | Indole | Potent xanthine oxidase inhibition | nih.gov |

| 3-position | Carboxamide | Antiproliferative properties, mtPTP inhibition | nih.govresearchgate.net |

| 3-position | Carboxylic acid methyl ester-chalcone hybrid | Potent antitubercular activity | nih.gov |

The electronic properties of the substituents on the isoxazole ring and its appended aryl groups play a significant role in modulating potency and selectivity. The balance between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the molecule's pharmacokinetic and pharmacodynamic properties.

In the context of antibacterial isoxazole derivatives, it has been observed that the presence of electron-withdrawing groups like nitro and chlorine at the C-3 phenyl ring enhances activity. ijpca.org Conversely, electron-donating groups such as methoxy and dimethylamino on the C-5 phenyl ring also led to increased antibacterial potency. ijpca.org This suggests that the electronic requirements for optimal activity can differ depending on the position of substitution and the biological target.

For anticancer applications, SAR studies on isoxazole functionalized chromene derivatives indicated that the presence of an electron-withdrawing fluorine or trifluoromethyl group at the fourth position of the phenyl ring on the isoxazole promoted cytotoxicity. nih.gov In the development of Zika virus inhibitors, isoxazole derivatives were synthesized where the electronic nature of the substituents was varied to optimize activity. nih.gov

The p-tolyl group in this compound contains a methyl group, which is a weak electron-donating group. The influence of this specific group would need to be compared with other derivatives bearing stronger EDGs or EWGs at the same position to fully elucidate its role in a particular biological context.

The table below illustrates the influence of electron-donating and electron-withdrawing groups on the biological activity of various isoxazole derivatives.

| Position of Substitution | Substituent Type | Specific Group(s) | Effect on Biological Activity | Reference |

| C-3 Phenyl Ring | Electron-Withdrawing | Nitro, Chlorine | Enhanced antibacterial activity | ijpca.org |

| C-5 Phenyl Ring | Electron-Donating | Methoxy, Dimethylamino | Enhanced antibacterial activity | ijpca.org |

| C-4 of Phenyl on Isoxazole | Electron-Withdrawing | Fluorine, Trifluoromethyl | Promoted anticancer cytotoxicity | nih.gov |

Stereochemical Considerations and Chiral Influences on Bioactivity

Stereochemistry can play a pivotal role in the biological activity of isoxazole derivatives, particularly when chiral centers are present. The three-dimensional arrangement of atoms can dictate how a molecule fits into a receptor's binding site, with one enantiomer often exhibiting significantly higher potency than the other.

While this compound itself is not chiral, the introduction of chiral centers into related isoxazole scaffolds has been a key area of investigation. For instance, in a series of 3,5-diaryl isoxazoline (B3343090)/isoxazole linked 2,3-dihydroquinazolinone hybrids, the stereochemistry of the isoxazoline ring was a critical factor for their anticancer activity. nih.gov The synthesis of chiral isoxazoles can be achieved through various methods, including chirality transfer from a starting material. acs.org

In the context of isoxazole derivatives as allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), subtle changes in the spatial arrangement of substituents can lead to significant differences in binding affinity. acs.org The development of enantiomerically pure isoxazole derivatives is often a crucial step in optimizing drug candidates to enhance potency and reduce potential off-target effects associated with the less active enantiomer.

Pharmacophore Elucidation and Ligand-Receptor Binding Hypotheses

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For isoxazole derivatives, pharmacophore modeling has been used to understand their interaction with various biological targets and to guide the design of new, more potent inhibitors.

For a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives with anti-inflammatory activity, a pharmacophore model for cyclooxygenase-2 (COX-2) inhibition was generated. semanticscholar.org This model identified key features such as aromatic rings and a hydrogen bond acceptor, which are also present in the isoxazole scaffold of many COX-2 inhibitors like valdecoxib. semanticscholar.org

In another study, a pharmacophore model was constructed for isoxazole analogues that bind to the System xc- transporter. nih.gov This model provided insights into the structure-activity relationships of these compounds. Molecular docking studies on 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as xanthine oxidase inhibitors revealed key interactions, such as hydrogen bonds between the oxygen atom of the isoxazole ring and amino acid residues in the enzyme's active site. nih.gov These computational approaches are invaluable for generating hypotheses about ligand-receptor binding, which can then be tested experimentally.

Strategies for Potency and Selectivity Optimization based on SAR Data

The insights gained from SAR studies are directly applied to optimize the potency and selectivity of lead compounds. Common strategies for isoxazole carboxylate derivatives include:

Systematic Substituent Modification: As detailed in section 6.1, systematically varying the substituents on the aromatic rings and the isoxazole core is a primary strategy. This involves exploring a range of electronic and steric properties to identify the optimal combination for a given biological target. For example, the optimization of a diarylisoxazole-3-carboxamide hit into a potent inhibitor of the mtPTP involved extensive modification of the aryl groups. nih.gov

Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For instance, the carboxylic acid ester in this compound could be replaced with a carboxamide, a hydroxamic acid, or other acidic bioisosteres to explore different interactions with the target protein. The synthesis of isoxazole-carboxamides is a common strategy in this regard. ijpca.orgresearchgate.net

Hybridization: This approach involves combining the structural features of two or more different pharmacophores into a single molecule. The synthesis of chalcone-linked 5-phenyl-3-isoxazolecarboxylic acid methyl esters is an example of this strategy, aiming to combine the biological activities of both isoxazole and chalcone (B49325) scaffolds against Mycobacterium tuberculosis. nih.gov

Conformational Constraint: Introducing conformational rigidity into a molecule can lock it into a bioactive conformation, which can lead to increased potency and selectivity. This can be achieved by introducing rings or bulky groups that restrict bond rotation.

Introduction of Chiral Centers: As discussed in section 6.2, the synthesis of single enantiomers can lead to more potent and selective drugs by eliminating the less active or inactive enantiomer. nih.gov

Through the iterative application of these strategies, guided by SAR data, medicinal chemists can refine the structure of lead compounds like this compound to develop drug candidates with improved therapeutic profiles.

Biological and Pharmacological Evaluation of Ethyl 5 P Tolyl Isoxazole 3 Carboxylate and Analogs

Anticancer Activities

The investigation of isoxazole (B147169) derivatives as potential anticancer agents has yielded promising results, revealing their ability to inhibit cancer cell growth through various mechanisms. espublisher.comresearchgate.net These compounds are being explored as small molecule inhibitors that can interfere with critical cellular processes necessary for tumor development and progression. espublisher.com

A range of isoxazole analogs have been synthesized and evaluated for their cytotoxic effects against numerous human cancer cell lines. These studies are fundamental in identifying lead compounds for further development. For instance, various isoxazole-carboxamide derivatives have been tested against hepatocellular carcinoma (Hep3B, HepG2), cervical adenocarcinoma (HeLa), and breast carcinoma (MCF-7) cell lines. nih.govdntb.gov.ua

In one study, isoxazole-carboxamide derivatives 2d and 2e were identified as the most active compounds against Hep3B liver cancer cells, with IC₅₀ values around 23 µg/ml. documentsdelivered.com Compound 2d also showed the highest activity against HeLa cervical cancer cells, with an IC₅₀ of 15.48 µg/ml, while compound 2a was most effective against MCF-7 breast cancer cells with an IC₅₀ of 39.80 µg/ml. documentsdelivered.com

Another study focused on a series of 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives. These compounds demonstrated significant antiproliferative activity against the human erythroleukemic K562 cell line, with several derivatives exhibiting IC₅₀ values in the nanomolar range. spandidos-publications.com For example, compound 2 in this series showed a potent IC₅₀ of 18.01±0.69 nM against K562 cells. spandidos-publications.com The effectiveness of these compounds was also tested against glioblastoma cell lines (U251-MG and T98G), showing varied effects depending on the specific analog structure. spandidos-publications.comnih.gov

Furthermore, a preliminary screening of 28 novel isoxazole-based carboxamides, ureates, and hydrazones by the National Cancer Institute (NCI) revealed that carboxamide 3c was a promising growth inhibitor against leukemia, colon cancer, and melanoma cell lines. nih.gov Other derivatives in this series, compounds 8 , 10a , and 10c , showed superior activity against hepatocellular carcinoma (HepG2) with IC₅₀ values of 0.84, 0.79, and 0.69 µM, respectively, outperforming the reference drug Sorafenib. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Isoxazole Analogs

| Compound ID | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| 2d | Hep3B (Liver) | ~23 µg/ml | documentsdelivered.com |

| 2e | Hep3B (Liver) | ~23 µg/ml | documentsdelivered.com |

| 2d | HeLa (Cervical) | 15.48 µg/ml | documentsdelivered.com |

| 2a | MCF-7 (Breast) | 39.80 µg/ml | documentsdelivered.com |

| 2 | K562 (Leukemia) | 18.01±0.69 nM | spandidos-publications.com |

| 8 | HepG2 (Liver) | 0.84 µM | nih.gov |

| 10a | HepG2 (Liver) | 0.79 µM | nih.gov |

| 10c | HepG2 (Liver) | 0.69 µM | nih.gov |

The anticancer effects of isoxazole derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. spandidos-publications.comnih.gov Studies have shown that these compounds can trigger both early and late stages of apoptosis. For example, several 3,4-isoxazolediamide derivatives were found to be potent inducers of apoptosis in K562 leukemia cells, with some compounds leading to apoptosis in over 80% of the cell population. spandidos-publications.com

Further mechanistic studies revealed that the cytotoxic activity of isoxazole-carboxamide derivatives 2d and 2e in Hep3B cells is associated with a delay in the G2/M phase of the cell cycle. documentsdelivered.com These compounds also shifted the mode of cell death from necrosis towards apoptosis. documentsdelivered.com

Another key mechanism involves the inhibition of specific enzymes crucial for cancer cell survival and proliferation. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a significant target in cancer therapy due to its role in angiogenesis. Certain isoxazole-based derivatives have been identified as potent inhibitors of VEGFR2 kinase. nih.gov For instance, compounds 8 and 10a demonstrated strong inhibitory activity with IC₅₀ values of 25.7 and 28.2 nM, respectively, comparable to the standard inhibitor Sorafenib. nih.gov Molecular docking studies have supported these findings, showing that these derivatives can bind effectively to the active site of VEGFR2. nih.gov

The cytochrome P450 (CYP) family of enzymes, which are involved in the metabolism of many anticancer drugs, have also been identified as targets for isoxazole derivatives. tandfonline.com Molecular docking studies suggest that certain substituted isoxazoles could act as inhibitors for various CYP enzymes, potentially modulating the metabolism of other chemotherapeutic agents. tandfonline.com

The potential of isoxazole derivatives to enhance the efficacy of existing cancer treatments is an active area of research. The ability of these compounds to inhibit drug-metabolizing enzymes or to target different cellular pathways than traditional chemotherapeutics suggests they could be valuable in combination therapies.

For example, the modulation of cytochrome P450 enzymes by isoxazole derivatives could alter the pharmacokinetics of co-administered anticancer drugs, potentially increasing their therapeutic window or overcoming resistance. tandfonline.com While specific studies on combination therapies involving Ethyl 5-(p-tolyl)isoxazole-3-carboxylate are not extensively detailed in the reviewed literature, the mechanistic data on related analogs provide a strong rationale for such investigations. The synergistic effects of isoxazole-containing compounds with established drugs could lead to more effective and less toxic cancer treatment regimens. espublisher.com

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Isoxazole and its derivatives have long been recognized for their antimicrobial properties. ijrrjournal.comscholarsresearchlibrary.comipindexing.com The isoxazole nucleus is a component of several clinically used antibiotics, including sulfamethoxazole, cloxacillin, and dicloxacillin. nih.gov This highlights the scaffold's proven utility in combating infectious diseases.

Numerous studies have demonstrated the efficacy of novel isoxazole derivatives against a panel of pathogenic microbes. These compounds are often tested against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal strains like Candida albicans and Aspergillus niger. scholarsresearchlibrary.com

In one study, a series of isoxazole-acridone hybrids were synthesized and evaluated. Compounds 4a and 4e from this series showed particularly high antibacterial activity against E. coli, with minimum inhibitory concentration (MIC) values of 16.88 and 19.01 µg/ml, respectively, which were superior to the standard drug chloramphenicol. nih.gov

Another investigation of isoxazole-based chalcones and their dihydropyrazole derivatives found that the chalcones generally exhibited better antibacterial activity. nih.gov Specifically, chalcone (B49325) derivative 28 showed potent activity with a MIC of 1 µg/mL. nih.gov In contrast, the dihydropyrazole derivatives demonstrated notable antifungal activity, with compound 46 showing an excellent IC₅₀ value of 2 ± 1 µg/mL against fungal pathogens. nih.gov

A separate study of newly synthesized isoxazole derivatives identified compounds TPI-2 , TPI-5 , and TPI-14 as the most active antibacterial and antifungal agents in their respective series. scholarsresearchlibrary.com Additionally, certain fluoro-phenyl-isoxazole-carboxamide derivatives, specifically A8 and A9 , showed significant activity against Pseudomonas aeruginosa and Candida albicans at a MIC of 2.00 mg/ml. nih.gov

Table 2: Antimicrobial Activity of Selected Isoxazole Analogs

| Compound ID | Microbial Strain | Activity (MIC/IC₅₀) | Reference |

|---|---|---|---|

| 4a | Escherichia coli | 16.88 µg/ml (MIC) | nih.gov |

| 4e | Escherichia coli | 19.01 µg/ml (MIC) | nih.gov |

| 28 (Chalcone) | Bacteria | 1 µg/mL (MIC) | nih.gov |

| 46 (Dihydropyrazole) | Fungi | 2 ± 1 µg/mL (IC₅₀) | nih.gov |

| A8 | P. aeruginosa, C. albicans | 2.00 mg/ml (MIC) | nih.gov |

| A9 | P. aeruginosa, C. albicans | 2.00 mg/ml (MIC) | nih.gov |

The mechanisms by which isoxazole derivatives exert their antimicrobial effects can vary. Bactericidal agents typically act by disrupting essential structures like the cell wall or cell membrane, while bacteriostatic agents inhibit vital processes such as protein synthesis or metabolic pathways. ijrrjournal.com

Molecular docking studies have provided insights into the potential mechanisms of action for some isoxazole analogs. For instance, the antibacterial activity of the isoxazole-acridone hybrids against E. coli is proposed to stem from the inhibition of DNA topoisomerase. nih.gov Docking simulations showed that these compounds fit into the active site of the enzyme, stabilized by hydrogen bonding and hydrophobic interactions, which likely disrupts its function and leads to bacterial cell death. nih.gov

Another proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which, in addition to their role in inflammation, have been implicated in microbial processes. nih.gov Furthermore, some isoxazole derivatives may exert synergistic effects by blocking multi-drug resistance (MDR) transporters in bacterial and fungal cells, thereby preventing the efflux of the antimicrobial agent and increasing its intracellular concentration. nih.gov The weak nitrogen-oxygen bond within the isoxazole ring is also a key feature, as it can be cleaved under certain conditions, allowing the molecule to act as a versatile intermediate that can interact with various biological targets. ijrrjournal.com

Antiepileptic and Anticonvulsant Effects

There is currently no published scientific literature detailing the antiepileptic or anticonvulsant effects of this compound. While isoxazole-containing compounds have been investigated for a wide range of neurological activities, specific screening of this compound in preclinical models of epilepsy, such as the maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure models, has not been documented.

Immunomodulatory Activities

The immunomodulatory activities of this compound have not been evaluated in any published studies. Research on other isoxazole derivatives, such as 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, has demonstrated immunomodulatory properties, including the stimulation of lymphocyte proliferation and modulation of cytokine production. nih.govnih.gov These findings suggest that the isoxazole scaffold can interact with the immune system, but the specific effects of the title compound are yet to be investigated.

Antioxidant Potentials and Free Radical Scavenging

No specific data on the antioxidant and free radical scavenging properties of this compound are available. The antioxidant potential of various other isoxazole derivatives has been assessed using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govjetir.org These studies have shown that the antioxidant activity is highly dependent on the substitution pattern on the isoxazole ring, with hydroxyl and other electron-donating groups often enhancing the radical scavenging capacity. nih.govjetir.org Without experimental data, it is not possible to determine the antioxidant potential of this compound.

Antiprotozoal Efficacy (e.g., Antileishmanial Activity)

There are no specific reports on the antiprotozoal efficacy of this compound. Broader studies on libraries of substituted isoxazoles have been conducted to identify potential antiprotozoal agents. For example, a series of 3,4,5-trisubstituted isoxazoles, which included 3-carboxyethyl analogues, were evaluated for in vitro activity against Leishmania amazonensis and Trypanosoma cruzi. nih.gov While some compounds in that study showed promising activity, the results for this compound were not specifically reported. nih.gov

Enzyme Inhibition Profiles (e.g., sPLA₂, Bacterial Serine Acetyltransferase)

Specific enzyme inhibition profiles for this compound against secretory phospholipase A₂ (sPLA₂) or bacterial serine acetyltransferase are not available in the literature. Research on structurally related compounds provides some context. A series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids were identified as inhibitors of Salmonella typhimurium serine acetyltransferase, an enzyme involved in L-cysteine biosynthesis. nih.govnih.gov This suggests that the isoxazole-3-carboxylate moiety can be a starting point for designing inhibitors of this bacterial enzyme. However, the activity of this compound itself has not been determined. Similarly, no studies have linked this specific compound to the inhibition of sPLA₂.

Receptor Modulation and Agonistic/Antagonistic Effects (e.g., TRPV1, RORγt, GABA Receptors)

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide range of pharmacological activities through interactions with various biological targets. While direct experimental data on the receptor modulation profile of this compound is limited in publicly available literature, the biological and pharmacological activities of its structural analogs provide significant insights into its potential effects on key receptors such as the Transient Receptor Potential Vanilloid 1 (TRPV1), Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt), and Gamma-Aminobutyric Acid (GABA) receptors.

TRPV1 Receptor Antagonism

The TRPV1 receptor, a non-selective cation channel, is a well-established target for the development of analgesic agents due to its role in pain perception and neurogenic inflammation. nih.gov Research into isoxazole-3-carboxamide (B1603040) derivatives has identified them as potent TRPV1 antagonists. nih.gov The optimization of a screening hit led to the development of compounds with a bespoke 1S, 3R-3-aminocyclohexanol motif attached to the isoxazole-3-carboxamide core, which balanced potency and solubility. nih.gov

Although this compound features an ester at the 3-position instead of a carboxamide, the core isoxazole structure with a phenyl ring at the 5-position is a shared feature. Structure-activity relationship (SAR) studies of isoxazole-3-carboxamide derivatives revealed that modifications at the amide nitrogen were crucial for activity. For instance, compounds 32 and 40 from one study demonstrated antihyperalgesic effects in a rat model of inflammatory pain. nih.gov This suggests that the isoxazole core can serve as a scaffold for TRPV1 antagonism. The p-tolyl group in this compound would occupy a similar position to the phenyl rings in studied antagonists, but its specific contribution to TRPV1 binding is undetermined without direct experimental evidence.

Table 1: Activity of Isoxazole-3-Carboxamide Analogs as TRPV1 Antagonists

| Compound | Structure | Key Features | Reported Activity | Reference |

| 32 | Isoxazole-3-carboxamide with 1S, 3R-3-aminocyclohexanol | Balance of potency and solubility | Antihyperalgesic effects in rat CFA Hg assay | nih.gov |

| 40 | Isoxazole-3-carboxamide with 1S, 3R-3-aminocyclohexanol | Balance of potency and solubility | Antihyperalgesic effects in rat CFA Hg assay | nih.gov |

RORγt Receptor Modulation

The Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines, making it a promising target for the treatment of autoimmune diseases. nih.govnih.gov Trisubstituted isoxazoles have recently been identified as a novel class of allosteric inverse agonists of RORγt. nih.govnih.govacs.orgacs.org

Table 2: RORγt Modulatory Activity of Isoxazole Analogs

| Compound Class | Key Structural Features | Mode of Action | Significance | Reference |

| Trisubstituted Isoxazoles | Varied substituents at C-3, C-4, and C-5 positions | Allosteric RORγt inverse agonists | Promising for autoimmune disease treatment | nih.govnih.govacs.orgacs.org |

| Isoxazole FM26 (lead compound) | Specific trisubstituted isoxazole | Allosteric RORγt inverse agonist | Basis for further optimization leading to potent analogs | nih.govacs.org |

GABA Receptor Modulation

GABAA receptors are ligand-gated ion channels that are the primary mediators of inhibitory neurotransmission in the central nervous system. They are the targets of many clinically important drugs, including benzodiazepines and barbiturates. mdpi.com Various isoxazole derivatives have been investigated for their modulatory effects on GABAA receptors. nih.govnih.govresearchgate.net

For example, 5-(4-piperidyl)isoxazol-3-ol (4-PIOL) has been characterized as a GABAA receptor partial agonist. nih.gov This compound induces an inward whole-cell current and also inhibits GABA-induced responses, demonstrating a complex modulatory profile. nih.gov Other studies have explored 4-heterocyclic aryl isoxazoline (B3343090) derivatives as GABAA receptor modulators. researchgate.net The structural features of this compound, particularly the 5-aryl substitution, are common in compounds that interact with GABA receptors. The ethyl carboxylate at the 3-position could influence binding and efficacy at the receptor. The diverse modulatory activities of isoxazole analogs, ranging from partial agonism to antagonism, suggest that the specific substitution pattern of this compound would determine its unique interaction with GABAA receptor subtypes.

Table 3: GABA Receptor Modulatory Activity of Isoxazole Analogs

| Compound/Class | Structure/Key Features | Receptor Target | Reported Effect | Reference |

| 5-(4-piperidyl)isoxazol-3-ol (4-PIOL) | Isoxazol-3-ol with a 5-piperidyl substituent | GABAA | Partial agonist | nih.gov |

| 4-Heterocyclic aryl isoxazoline derivatives | Isoxazoline core with aryl and heterocyclic substituents | GABAA | Modulators | researchgate.net |

| Isoxazoline Insecticides | Complex isoxazoline derivatives | Insect GABA receptors | Antagonists | nih.gov |

Future Directions and Emerging Paradigms in Isoxazole Research

Development of Multi-Targeted Therapeutics and Polypharmacology Approaches

The "one-drug, one-target" model is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. Polypharmacology, an approach that involves designing single chemical entities to modulate multiple biological targets simultaneously, has emerged as a promising strategy. mdpi.com The isoxazole (B147169) scaffold is well-suited for the development of such multi-targeted therapeutics due to its capacity for diverse functionalization. rsc.orgnih.gov

Researchers are actively designing isoxazole derivatives that can interact with several key proteins involved in a specific disease pathway. For example, a novel isoxazole derivative, compound 25a , demonstrated potent inhibitory activity against multiple cancer-related targets, including Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Casein Kinase 2 alpha (CK2α), and topoisomerase IIβ. nih.gov This multi-targeted approach can lead to enhanced therapeutic efficacy and potentially overcome drug resistance mechanisms. nih.gov The rational design of these compounds often involves covalently linking different pharmacophoric units to the isoxazole core, creating hybrid molecules with complementary activities. mdpi.com The continued exploration of isoxazole-based compounds in polypharmacology holds significant potential for addressing unmet medical needs in complex diseases. rsc.orgrsc.org

Personalized Medicine Strategies in Isoxazole-Based Drug Discovery

Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient, moving away from a "one-size-fits-all" approach. nih.gov By understanding a patient's unique genetic and molecular profile, clinicians can select therapies that are most likely to be effective and have minimal side effects. nih.gov In the context of isoxazole-based drug discovery, this paradigm involves identifying biomarkers that can predict a patient's response to a specific isoxazole derivative. rsc.orgrsc.org

Genetic profiling can help identify patients with specific mutations or expression levels of a target protein that would make them ideal candidates for treatment with a particular isoxazole-based drug. nih.gov For instance, if an isoxazole compound is designed to target a specific enzyme, genetic testing could identify patients with a hyperactive form of that enzyme who would benefit most from the inhibitor. This approach not only maximizes the therapeutic benefit but also reduces the risk of adverse reactions and lowers healthcare costs by avoiding trial-and-error prescribing. nih.gov As our understanding of the molecular basis of diseases deepens, the integration of personalized medicine strategies will be crucial for the clinical development of new isoxazole-based therapies, ensuring that the right drug gets to the right patient. rsc.orgrsc.org

Innovations in Green Synthetic Methodologies and Sustainable Chemistry

The chemical industry is increasingly focused on developing environmentally friendly processes, and the synthesis of pharmaceutical compounds is no exception. researchgate.net Green chemistry principles are being applied to the synthesis of isoxazole derivatives to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comnih.gov These innovations are crucial for the sustainable development of new drugs based on the isoxazole scaffold.

Recent advancements include the use of alternative energy sources like ultrasound and microwave irradiation. mdpi.comnih.gov Ultrasound-assisted synthesis has been shown to significantly accelerate reaction times, often reducing them to mere minutes, while increasing product yields. mdpi.com Similarly, microwave-induced synthesis provides rapid and efficient heating, leading to higher selectivity and improved yields compared to conventional methods. rsc.orgnih.gov

A key focus of green isoxazole synthesis is the replacement of toxic organic solvents with environmentally benign alternatives like water or glycerol. mdpi.comnih.gov Researchers have successfully developed one-pot, multi-component reactions in aqueous media, which simplifies procedures and aligns with green chemistry goals. mdpi.com Furthermore, the use of inexpensive, reusable, and eco-friendly catalysts, such as those derived from agro-waste (e.g., water extract of orange fruit peel ash), is gaining traction. nih.gov These sustainable methods not only reduce the environmental impact of chemical synthesis but also offer economic advantages through increased efficiency and the use of readily available materials. mdpi.comnih.gov

| Green Synthesis Technique | Key Advantages | Catalyst/Medium Example | Reference |

| Ultrasound Irradiation | Reduced reaction time (to 4 mins), increased yield (to 95%), use of green solvents. | Ceric Ammonium Nitrate (CAN) in water. | mdpi.com |

| Microwave Irradiation | Enhanced reaction rates, high selectivity, improved yields, solvent-free options. | KBr, KCl, NaOAc, MgCl₂. | rsc.orgnih.gov |

| Agro-Waste Catalysis | Inexpensive, eco-friendly, benign, good atom economy. | Water Extract of Orange Fruit Peel Ash (WEOFPA)/glycerol. | nih.gov |

Advanced Computational Design and Optimization Strategies for Novel Isoxazole Derivatives

Computational tools have become indispensable in modern drug discovery, enabling the rapid and cost-effective design and optimization of novel drug candidates. For isoxazole derivatives, advanced computational strategies are being employed to predict their biological activity, understand their mechanism of action, and refine their chemical structures for improved efficacy and selectivity.

Molecular docking is a primary computational technique used to simulate the interaction between a small molecule (ligand), such as an isoxazole derivative, and the binding site of a target protein (receptor). nih.govnih.gov This method predicts the preferred orientation of the ligand within the binding pocket and estimates the strength of the interaction (binding energy). nih.gov For example, docking studies have been used to elucidate how isoxazole derivatives bind to the active sites of enzymes like carbonic anhydrase, cyclooxygenase (COX), and xanthine (B1682287) oxidase. nih.govnih.govnih.gov These studies provide crucial insights into the key interactions, such as hydrogen bonds, that are responsible for the compound's inhibitory activity. nih.gov

Beyond static docking, molecular dynamics (MD) simulations are used to study the stability and conformational changes of the ligand-protein complex over time. nih.govnih.gov ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations are also performed to predict the pharmacokinetic and safety properties of the designed molecules at an early stage. nih.gov These computational approaches allow researchers to prioritize the synthesis of compounds with the most promising profiles, saving significant time and resources.

| Isoxazole Derivative/Scaffold | Target Protein | Computational Method | Key Findings | Reference |

| Compound 25a | EGFR-TK, VEGFR-2, CK2α, Topoisomerase IIβ | Molecular Docking | Showed exact fit into the active sites of multiple cancer-related proteins. | nih.gov |

| Isoxazole-Carboxamides | COX Enzymes | Molecular Docking, MD Simulations | Identified possible binding interactions and complex stability. | nih.gov |

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid | Xanthine Oxidase (XO) | Molecular Docking | Retained key interactions similar to febuxostat (B1672324) and formed new hydrogen bonds. | nih.gov |

| Synthesized Isoxazole Derivatives | Carbonic Anhydrase (CA) | Molecular Docking, MD Simulations | Ranked compounds by binding energy and supported in vitro inhibition results. | nih.gov |

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action